gamma-Tocopherol
Overview
Description
Gamma-Tocopherol is a type of vitamin E that belongs to the tocopherol family. It is a powerful antioxidant that plays a crucial role in maintaining overall health and well-being. The chemical structure of this compound consists of a chromanol ring with a hydroxyl group and a phytyl side chain. This unique structure allows it to scavenge free radicals and protect cells from oxidative damage. This compound is the most abundant form of vitamin E in the Western diet, commonly found in foods such as nuts, seeds, and vegetable oils .
Mechanism of Action
- Gamma-tocopherol primarily targets reactive oxygen and nitrogen species. Unlike alpha-tocopherol, this compound is more effective at neutralizing certain types of reactive nitrogen species, suggesting its unique role in combating inflammation and promoting cardiovascular health .
- This compound acts as a radical scavenger, mainly functioning as an antioxidant for lipid bilayers. It delivers an H atom to quench free radicals, minimizing their damaging effects. The O-H bond in tocopherols is approximately 10% weaker than in most other phenols, allowing them to donate hydrogen atoms to peroxyl radicals and other free radicals .
- This compound’s antioxidant properties help protect cells and tissues from oxidative stress caused by free radicals. This can reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders .
- This compound is part of the vitamin E group and exists in four different forms: alpha, beta, delta, and gamma. It is mainly found in vegetable oils such as corn, soybean, sesame, and cottonseed. As a dietary supplement, it is prescribed for patients with vitamin E deficiency, although such deficiencies are rare. Its antioxidant properties make it a subject of study for prevention or treatment in complex diseases .
- By neutralizing free radicals, this compound helps maintain cellular health and reduces oxidative damage. Its effects extend to various physiological processes, including cardiovascular health and inflammation control .
- Environmental factors, such as diet and exposure to pollutants, can influence this compound’s efficacy and stability. Ensuring a balanced diet rich in antioxidants contributes to its beneficial effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Gamma-Tocopherol consists of a polar chromanol ring and lipophilic prenyl chain with differences in the position and number of methyl groups . The polarity of this compound is mainly influenced by the number of methyl groups in the chromanol ring .
Cellular Effects
This compound acts as a potent antioxidant, deactivating photoproduced reactive oxygen species (ROS) and preventing lipids from oxidation when plants suffer drought stress . It plays a significant role in the plant’s response to various environmental stresses .
Molecular Mechanism
This compound methyltransferase (γ-TMT) catalyzes the formation of alpha-tocopherol in the tocopherol biosynthetic pathway . Over-expression of γ-TMT gene can increase the accumulation of alpha-tocopherol .
Temporal Effects in Laboratory Settings
The level of this compound changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that this compound serves as a biomarker for cancer and cardiovascular risk .
Metabolic Pathways
This compound biosynthesis takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Subcellular Localization
Given that it is synthesized in the plastids of higher plants , it is likely that it is localized within these organelles.
Preparation Methods
Gamma-tocopherol can be synthesized through various methods. One common approach involves the methylation of beta-tocopherol using methyl iodide in the presence of a base. Another method involves the reduction of gamma-tocotrienol using hydrogen gas and a palladium catalyst. Industrial production of this compound typically involves the extraction of tocopherols from vegetable oils, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Gamma-tocopherol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to this compound quinone in the presence of reactive oxygen species. Reduction reactions can convert this compound quinone back to this compound. Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Scientific Research Applications
Gamma-tocopherol has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to prevent the oxidation of sensitive compounds. In biology, this compound is studied for its role in protecting cells from oxidative stress and inflammation. In medicine, this compound is investigated for its potential to reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders. In industry, this compound is used as a natural preservative in food and cosmetic products .
Comparison with Similar Compounds
Gamma-tocopherol is one of the four tocopherols, the others being alpha-tocopherol, beta-tocopherol, and delta-tocopherol. While alpha-tocopherol is often considered the primary form of vitamin E due to its high bioavailability and antioxidant activity, this compound has unique properties that make it particularly effective at neutralizing reactive nitrogen species. This makes this compound especially valuable in combating inflammation and promoting cardiovascular health. Tocotrienols, another group of vitamin E compounds, also possess antioxidant properties but differ in their chemical structure and biological activity .
Properties
IUPAC Name |
(2R)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEDXNHFTDJVIY-DQCZWYHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
Record name | GAMMA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049031 | |
Record name | (+)-gamma-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, viscous, pale yellow oil which oxidises and darkens on exposure to air or light, Solid | |
Record name | GAMMA-TOCOPHEROL | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
226.20 °C. @ 760.00 mm Hg | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
128 mg/mL | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54-28-4 | |
Record name | (+)-γ-Tocopherol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Tocopherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | gamma-Tocopherol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-gamma-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.183 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-TOCOPHEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EF1Z1238F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-67.50 °C. @ 760.00 mm Hg | |
Record name | gamma-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001492 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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